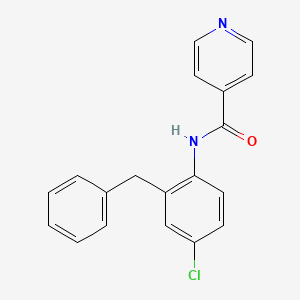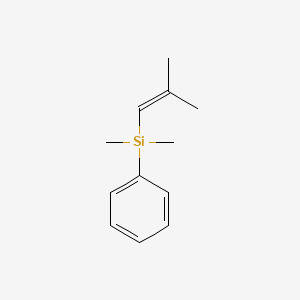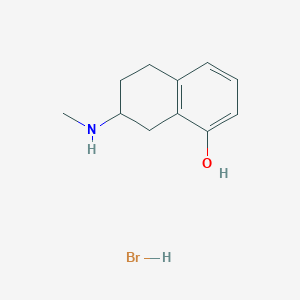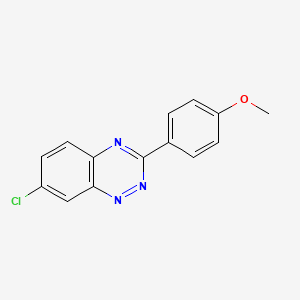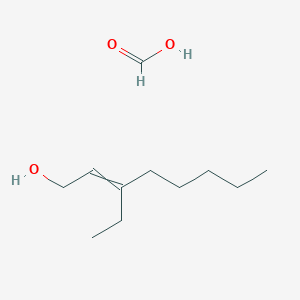
3-Ethyloct-2-en-1-ol;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyloct-2-en-1-ol;formic acid is a compound that combines an unsaturated alcohol (3-ethyloct-2-en-1-ol) with formic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyloct-2-en-1-ol typically involves the reaction of an appropriate alkene with an alcohol under specific conditions. One common method is the esterification of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out by heating the reactants together, which facilitates the formation of the ester bond.
Industrial Production Methods
Industrial production of 3-ethyloct-2-en-1-ol;formic acid may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps to maximize yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyloct-2-en-1-ol;formic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Chlorinated compounds.
Aplicaciones Científicas De Investigación
3-Ethyloct-2-en-1-ol;formic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethyloct-2-en-1-ol;formic acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of intermediate compounds, which then undergo further transformations to yield the final products.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbut-2-enyl formate: Similar in structure but with different alkyl groups.
Ethyl acetate: Another ester with different functional groups.
Methyl butyrate: Similar ester with a different carbon chain length
Uniqueness
3-Ethyloct-2-en-1-ol;formic acid is unique due to its specific combination of an unsaturated alcohol and formic acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
82611-96-9 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
3-ethyloct-2-en-1-ol;formic acid |
InChI |
InChI=1S/C10H20O.CH2O2/c1-3-5-6-7-10(4-2)8-9-11;2-1-3/h8,11H,3-7,9H2,1-2H3;1H,(H,2,3) |
Clave InChI |
KYKPVXGNFBXVRY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CCO)CC.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


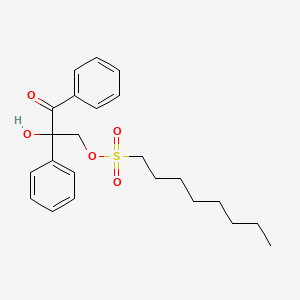
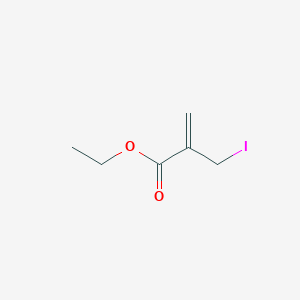
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
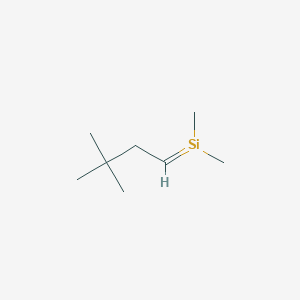

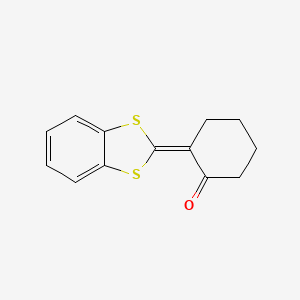
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
